molecular formula C24H24N2O3S2 B4019983 2-phenyl-2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

2-phenyl-2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

Cat. No. B4019983
M. Wt: 452.6 g/mol
InChI Key: ZFQPDUGDFQFUFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions such as the Claisen-Schmidt condensation, Michael addition-lactamization, and substitutions using thiols or sulfonyl groups. For instance, Prachayasittikul et al. (1991) explored deoxydative substitution reactions involving thiols, showcasing a methodology that might be relevant to the synthesis of compounds like the one (Prachayasittikul et al., 1991). Additionally, Stark et al. (2014) described a process involving Michael addition-lactamization for synthesizing substituted pyridines, which could be adapted for the synthesis of complex acetamides (Stark et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be determined using X-ray crystallography and DFT studies. Umezono and Okuno (2015) investigated the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, providing insights into the planarity and dihedral angles within similar acetamide compounds (Umezono & Okuno, 2015). Such structural analyses are crucial for understanding the chemical behavior and reactivity of complex molecules.

Chemical Reactions and Properties

The reactivity of similar compounds involves interactions with thiols, sulfonyl groups, and acetic anhydride, among others. The study by Prachayasittikul et al. (1991) illustrates the substitution reactions that can occur in the presence of thiols, providing a basis for understanding the chemical reactivity of the compound (Prachayasittikul et al., 1991).

Physical Properties Analysis

The physical properties of compounds, including solubility, melting point, and crystal structure, are often determined experimentally. For example, Ishmaeva et al. (2015) explored the conformation and polarity of similar acetamide compounds, which can shed light on the physical characteristics likely to be observed in the compound of interest (Ishmaeva et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with various functional groups and stability under different conditions, can be inferred from studies on similar compounds. The synthesis and reactivity studies by Stark et al. (2014) and others provide a foundation for understanding the chemical behavior of complex acetamide compounds (Stark et al., 2014).

properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S2/c27-24(23(19-9-3-1-4-10-19)30-21-11-5-2-6-12-21)25-20-13-15-22(16-14-20)31(28,29)26-17-7-8-18-26/h1-6,9-16,23H,7-8,17-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQPDUGDFQFUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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